molecular formula C12H13NO3S B2839625 Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate CAS No. 2180010-58-4

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate

Cat. No. B2839625
CAS RN: 2180010-58-4
M. Wt: 251.3
InChI Key: GSOLPZUMUDMHKM-UHFFFAOYSA-N
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Description

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate, also known as Furothiophos, is a carbamate insecticide that is widely used in agriculture. It was first synthesized in the late 1970s and has since been used to control a variety of pests, including aphids, thrips, and spider mites.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has focused on the synthesis and properties of compounds containing furan and thiophene rings, which are structurally related to Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate. Chadwick et al. (1973) described methods for preparing esters of furan- and thiophen-2-carboxylic acids, highlighting the significance of these compounds in organic synthesis due to their various substituents and the conditions required for their bromination (Chadwick, D., Chambers, J., Meakins, G., & Snowden, R., 1973). This foundational work underlines the chemical versatility and potential applications of furan and thiophene derivatives in creating complex organic molecules.

Dye-Sensitized Solar Cells

The incorporation of furan and thiophene units has also been explored in the context of dye-sensitized solar cells (DSSCs). Kim et al. (2011) synthesized phenothiazine derivatives with furan and thiophene linkers, demonstrating that these compounds can significantly enhance the solar energy-to-electricity conversion efficiency, with the furan-linked compound showing a 24% improvement over reference cells (Kim, S. H., Kim, H. W., Sakong, C., Namgoong, J., Park, S. W., Ko, M., Lee, C., Lee, W., & Kim, J. P., 2011). This research indicates that furan and thiophene derivatives could play a critical role in the development of more efficient renewable energy technologies.

Electrochemical Applications

The electrochemical properties of furan and thiophene derivatives have been studied for potential applications in electronic devices. Li et al. (2004) investigated the electrochemical copolymerization of furan and 3-methyl thiophene, revealing how the incorporation of furan units affects the conductivity and thermal properties of the resulting copolymers (Li, L., Chen, W., Xu, N., Xiao, Z., & Xue, G., 2004). These findings suggest potential applications in developing new materials for electronic and photovoltaic devices.

Biomedical Research

In the field of medicinal chemistry, derivatives of furan and thiophene have been explored for their biological activities. Rahmathullah et al. (1999) synthesized carbamate analogues of 2,5-bis(4-amidinophenyl)furan and evaluated their efficacy against Pneumocystis carinii pneumonia (PCP), identifying compounds with significant anti-PCP activity (Rahmathullah, S. M., Hall, J. E., Bender, B. C., McCurdy, D. R., Tidwell, R. R., & Boykin, D. W., 1999). This research highlights the potential of furan and thiophene derivatives as therapeutic agents in treating infectious diseases.

properties

IUPAC Name

methyl N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-12(14)13-7-10(9-4-6-17-8-9)11-3-2-5-16-11/h2-6,8,10H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOLPZUMUDMHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CSC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate

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